molecular formula C18H30O3 B14589244 2,5,6-Tri-tert-butyl-5-hydroxycyclohex-2-ene-1,4-dione CAS No. 61077-28-9

2,5,6-Tri-tert-butyl-5-hydroxycyclohex-2-ene-1,4-dione

Katalognummer: B14589244
CAS-Nummer: 61077-28-9
Molekulargewicht: 294.4 g/mol
InChI-Schlüssel: FYJVILCDFDDYQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5,6-Tri-tert-butyl-5-hydroxycyclohex-2-ene-1,4-dione is an organic compound characterized by its unique structure, which includes three tert-butyl groups and a hydroxy group attached to a cyclohexene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,6-Tri-tert-butyl-5-hydroxycyclohex-2-ene-1,4-dione typically involves the alkylation of phenol derivatives with tert-butyl groups. One common method includes the reaction of phenol with isobutylene in the presence of an acid catalyst, such as sulfuric acid . This reaction leads to the formation of the desired compound with high yields.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient production. The process involves careful control of temperature, pressure, and catalyst concentration to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2,5,6-Tri-tert-butyl-5-hydroxycyclohex-2-ene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or platinum.

Major Products Formed

The major products formed from these reactions include various hydroxy and alkyl derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2,5,6-Tri-tert-butyl-5-hydroxycyclohex-2-ene-1,4-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,5,6-Tri-tert-butyl-5-hydroxycyclohex-2-ene-1,4-dione involves its ability to undergo oxidation and reduction reactions. The compound can form stable radicals and cations, which interact with molecular targets and pathways in biological systems. These interactions can lead to various effects, including antioxidant activity and potential therapeutic benefits.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,5,6-Tri-tert-butyl-5-hydroxycyclohex-2-ene-1,4-dione is unique due to its specific arrangement of tert-butyl groups and the presence of a hydroxy group on a cyclohexene ring. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications.

Eigenschaften

CAS-Nummer

61077-28-9

Molekularformel

C18H30O3

Molekulargewicht

294.4 g/mol

IUPAC-Name

2,5,6-tritert-butyl-5-hydroxycyclohex-2-ene-1,4-dione

InChI

InChI=1S/C18H30O3/c1-15(2,3)11-10-12(19)18(21,17(7,8)9)14(13(11)20)16(4,5)6/h10,14,21H,1-9H3

InChI-Schlüssel

FYJVILCDFDDYQI-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1C(=O)C(=CC(=O)C1(C(C)(C)C)O)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.